3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that incorporates multiple functional groups, including benzimidazole, chromenone, and morpholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves a multi-step process. One efficient method is a one-pot, three-component reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aromatic aldehydes, and 5,5-dimethylcyclohexane-1,3-dione . This reaction is carried out under acidic conditions, often using acetic acid as both the solvent and catalyst, yielding the desired product in moderate to high yields (48%-89%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzimidazole or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: Its derivatives are explored for use in pharmaceuticals and as intermediates in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rho kinase, a key enzyme involved in various cellular processes . This inhibition can lead to the disruption of cancer cell proliferation and survival, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Another benzimidazole derivative with anticancer properties.
2-(1H-benzo[d]imidazol-2-yl)acetonitrile: A precursor in the synthesis of various benzimidazole-containing compounds.
4-(1H-benzo[d]imidazol-2-yl)aniline: Known for its wide range of biological activities, including antiviral and antimicrobial properties.
Uniqueness
What sets 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit Rho kinase and its potential as an anticancer agent make it particularly noteworthy .
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-2-14-11-15-20(12-19(14)31-23(28)26-7-9-29-10-8-26)30-13-16(21(15)27)22-24-17-5-3-4-6-18(17)25-22/h3-6,11-13H,2,7-10H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLPXYDIKRXPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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